molecular formula C21H24N4O2 B5028050 2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide

Cat. No.: B5028050
M. Wt: 364.4 g/mol
InChI Key: AJUYGZNEPMFJMW-UHFFFAOYSA-N
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Description

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a morpholine ring, and a pyridine ring

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24-15-17(18-6-2-3-7-19(18)24)13-20(26)23-14-16-5-4-8-22-21(16)25-9-11-27-12-10-25/h2-8,15H,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUYGZNEPMFJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the morpholine and pyridine rings through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated synthesis and purification systems to optimize the overall process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups on the compound are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role as an inhibitor or activator in a particular pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide stands out due to its combination of indole, morpholine, and pyridine rings, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound in various fields of research.

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